1H-Isoindole-1,3(2H)-dione, 2,2'-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of multiple chlorine atoms and a hexanediyl linker makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] typically involves multi-step organic reactions. One common synthetic route includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve high-throughput synthesis techniques to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of human protein kinase CK2, competitively inhibiting its activity . This inhibition disrupts the kinase’s role in various cellular processes, leading to potential therapeutic effects in diseases where CK2 is deregulated.
Comparison with Similar Compounds
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-] stands out due to its multiple chlorine substitutions and hexanediyl linker. Similar compounds include:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also inhibit protein kinase CK2 but may differ in their halogen substitutions and linker structures.
N-substituted 1H-isoindole-1,3(2H)-dione derivatives: These derivatives have different substituents on the nitrogen atom, affecting their biological activity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
66046-85-3 |
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Molecular Formula |
C22H12Cl8N2O4 |
Molecular Weight |
652.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-[6-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12Cl8N2O4/c23-11-7-8(12(24)16(28)15(11)27)20(34)31(19(7)33)5-3-1-2-4-6-32-21(35)9-10(22(32)36)14(26)18(30)17(29)13(9)25/h1-6H2 |
InChI Key |
LJVGMDOGKIECGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)CCN3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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